molecular formula C22H18ClNO7 B7735059 (E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate

(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate

Cat. No.: B7735059
M. Wt: 443.8 g/mol
InChI Key: XUAXCNQLTIBYDJ-NMSJBYGBSA-N
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Description

(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate is a complex organic compound with significant potential in various scientific fields. This compound features a chromenylidene core, which is a derivative of chromene, and is known for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate typically involves a multi-step process The initial step often includes the formation of the chromenylidene core through a condensation reaction between a phenolic compound and a suitable aldehyde under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate has numerous applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chromenylidene core allows it to participate in redox reactions, influencing cellular pathways related to oxidative stress and inflammation. Additionally, its ability to undergo substitution reactions enables it to modulate the activity of various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Chromen-4-one derivatives: These compounds share the chromenylidene core and exhibit similar reactivity and biological activities.

    Phenylazanium derivatives: Compounds with similar azanium groups that show comparable chemical behavior.

Uniqueness

(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-(6-hydroxy-2-phenylchromen-4-ylidene)-(4-methoxyphenyl)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3.ClHO4/c1-25-18-10-7-16(8-11-18)23-20-14-22(15-5-3-2-4-6-15)26-21-12-9-17(24)13-19(20)21;2-1(3,4)5/h2-14,24H,1H3;(H,2,3,4,5)/b23-20+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAXCNQLTIBYDJ-NMSJBYGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[NH+]=C2C=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/[NH+]=C/2\C=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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